N-(4-acetylphenyl)-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O3/c1-13-4-3-5-17(10-13)27-20-19(24-25-27)21(30)26(12-22-20)11-18(29)23-16-8-6-15(7-9-16)14(2)28/h3-10,12H,11H2,1-2H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCURDWCEREISM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)C(=O)C)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrimidine core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The acetylphenyl group is then introduced via acylation reactions, using reagents such as acetic anhydride or acetyl chloride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Triazolopyrimidine Core Formation
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Method A : Construction via cyclization reactions, such as those involving 1,2,3-triazole and pyrimidine precursors. This approach typically uses reagents like sodium nitrite (NaNO₂) and hydrochloric acid (HCl) under controlled conditions to form the fused ring system .
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Method B : Alternative routes may employ click chemistry (azide-alkyne cycloaddition) for regioselective triazole formation, followed by condensation with pyrimidine fragments.
Functional Group Installation
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Acetamidophenyl Coupling : The acetyl group on the phenyl ring is introduced via nucleophilic acetylation (e.g., using acetyl chloride) or through amide bond formation with the triazolopyrimidine core.
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Substitution at Position 3 : The 3-(3-methylphenyl) substituent is likely introduced via Suzuki cross-coupling or direct alkylation, depending on the accessibility of the core structure .
Key Functional Group Transformations
The compound undergoes reactions typical of its structural motifs:
| Functional Group | Reaction Type | Conditions | Outcome |
|---|---|---|---|
| Acetamido Group | Hydrolysis | Basic conditions (e.g., NaOH) | Conversion to amine or carboxylic acid |
| Triazolopyrimidine Core | Substitution (e.g., alkylation) | Alkyl halides, base | Introduction of new substituents |
| Amide Linkage | Amidation | Coupling agents (e.g., EDC) | Formation of peptide bonds |
Core Formation
The triazolopyrimidine ring system is synthesized via:
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Cyclization : A 1,2,3-triazole precursor reacts with a pyrimidine fragment under acidic conditions, forming the fused bicyclic structure .
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Oxidation/Reduction : Specific positions (e.g., C-7) may undergo oxidation to form ketone groups, stabilizing the ring system.
Functional Group Interactions
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Acetamidophenyl Substituent : The acetyl group participates in nucleophilic acyl substitution reactions, while the amide linkage may undergo amidolysis under acidic/basic conditions.
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3-(3-methylphenyl) Substituent : The methyl group on the phenyl ring may act as a directing group in aromatic substitution reactions .
Analytical and Stability Considerations
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Purity Analysis : Techniques like HPLC, NMR, and IR are employed to confirm structural integrity and functional group presence.
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Degradation Pathways : The compound may undergo hydrolytic cleavage of amide bonds under extreme pH conditions or thermal decomposition, depending on solvent and temperature.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. A notable research study conducted by Walid Fayad et al. (2019) identified this compound through screening a drug library on multicellular spheroids. The results indicated that it exhibits significant cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound in cancer therapy .
2. Mechanism of Action
The compound's mechanism of action appears to involve the inhibition of specific pathways critical for cancer cell proliferation and survival. This includes targeting enzymes involved in the cell cycle and apoptosis pathways, although further studies are required to elucidate the precise mechanisms.
Biochemical Research Applications
1. Proteomics Research
N-(4-acetylphenyl)-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is also utilized in proteomics research for studying protein interactions and functions. Its unique structure allows it to serve as a biochemical probe to investigate protein targets in various biological systems .
2. Drug Development
The compound's structural attributes make it a candidate for further development into novel therapeutic agents. Its derivatives may be synthesized to enhance efficacy and reduce toxicity while maintaining its pharmacological properties.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Fayad et al. (2019) | Anticancer Screening | Identified significant cytotoxicity against cancer cell lines through drug library screening. |
| Proteomics Research | Biochemical Probing | Utilized as a probe for studying protein interactions in cellular environments. |
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Triazolopyrimidine-Based Analogues
Compound A (): N-[(2-Chlorophenyl)methyl]-2-[3-(benzyl)-7-oxo-triazolo[4,5-d]pyrimidin-6-yl]acetamide
- Structural Differences:
- Core: Same triazolo[4,5-d]pyrimidin-7-one scaffold.
- Substituents: Benzyl at position 3 (vs. 3-methylphenyl in the target compound) and a 2-chlorobenzyl acetamide (vs. 4-acetylphenyl acetamide).
- The 2-chloro substituent introduces electronegativity, which could enhance halogen bonding but may reduce metabolic stability due to susceptibility to dehalogenation .
Compound B (): 2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
- Structural Differences:
- Core: Triazolo[4,3-b]pyridazine (vs. triazolo[4,5-d]pyrimidine).
- Substituents: 4-Ethoxyphenyl acetamide and 3-methyl group on the pyridazine ring.
- Ethoxy groups may improve solubility but could be prone to oxidative metabolism .
Heterocyclic Bioisosteres
Compound C (): N-(2-Ethyl-6-methylphenyl)-2-{4-oxo-7-phenyl-thieno[3,2-d]pyrimidin-3-yl}acetamide
- Structural Differences: Core: Thieno[3,2-d]pyrimidin-4-one (sulfur-containing analogue). Substituents: Phenyl at position 7 and ethyl/methylphenyl acetamide.
- Molecular weight (403.5 g/mol) is higher than the target compound (~420–440 g/mol estimated), which may impact bioavailability .
Compound D (): Pyrazolo[3,4-b]pyridine Acetamide
- Structural Differences:
- Core: Pyrazolo[3,4-b]pyridin-7-one.
- Substituents: 4-Chlorophenyl and trifluoromethylphenyl groups.
- Functional Implications:
Physicochemical and Pharmacokinetic Comparison
Key Observations:
- Thienopyrimidines (Compound C) exhibit higher log P but fewer H-bond acceptors, suggesting trade-offs between solubility and binding .
Biological Activity
N-(4-acetylphenyl)-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C23H21N3O3 |
| Molecular Weight | 451.6 g/mol |
| IUPAC Name | This compound |
| InChI Key | VMKPHNIBQYDXJA-UHFFFAOYSA-N |
The compound features a complex structure with a triazolopyrimidine core that is known for its potential biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, docking studies suggest it can interact with cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in inflammatory responses .
- Receptor Modulation : It may bind to cellular receptors to modulate signaling pathways related to cell proliferation and apoptosis.
- Genetic Interaction : The compound could influence gene expression by interacting with DNA or RNA structures.
Anticancer Activity
Research indicates that derivatives of triazolopyrimidines exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : In vitro studies have shown that similar compounds can inhibit the growth of various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values ranging from 6.2 μM to 43.4 μM . Although specific data for N-(4-acetylphenyl)-2-[...] is limited, its structural similarity to active compounds suggests potential efficacy against cancer.
Anti-inflammatory Effects
The compound's ability to inhibit COX and LOX enzymes positions it as a candidate for anti-inflammatory therapies. Compounds in this class have demonstrated the capacity to reduce inflammation markers in cellular models .
Antioxidant Activity
Antioxidant properties have been observed in related compounds. The presence of acetophenone moieties may enhance free radical scavenging abilities, contributing to overall cellular protection against oxidative stress .
Study 1: Anticancer Screening
A study conducted on a library of triazolopyrimidine derivatives identified several compounds with notable anticancer activity. The screening involved multicellular spheroids that mimic tumor microenvironments. The results indicated that certain derivatives significantly inhibited spheroid growth compared to controls .
Study 2: Enzyme Inhibition Profile
In another investigation focusing on enzyme inhibition profiles, similar compounds demonstrated dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant for neurodegenerative disorders like Alzheimer's disease. The findings suggested that modifications in the chemical structure could enhance inhibitory potency .
Study 3: Molecular Docking Studies
Molecular docking studies revealed that the compound could form stable interactions with target proteins involved in cancer progression and inflammation. These interactions were characterized by hydrogen bonding and hydrophobic contacts that stabilize the ligand-receptor complex .
Q & A
Q. Table 1: Example Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | CuI, DIPEA, DMF, 80°C | 45–60 | 92–95 |
| Amidation | EDC, HOBt, DCM, RT | 70–85 | 98 |
Basic: How can researchers characterize the structural integrity of this compound?
Methodological Answer:
Use complementary analytical techniques:
- NMR Spectroscopy : Confirm substituent positions via -NMR (e.g., acetylphenyl protons at δ 2.5–2.7 ppm) and -NMR (carbonyl signals at δ 170–175 ppm) .
- X-ray Crystallography : Resolve crystal structures to validate triazolopyrimidine ring geometry and hydrogen-bonding patterns (e.g., C=O···H–N interactions) .
- Mass Spectrometry : Confirm molecular weight with HRMS (ESI+) and fragmentation patterns .
Basic: What strategies are used to establish structure-activity relationships (SAR) for this compound?
Methodological Answer:
SAR studies focus on modifying substituents to evaluate biological activity:
Triazole Ring : Replace 3-methylphenyl with electron-withdrawing groups (e.g., -CF) to assess effects on target binding .
Acetamide Linker : Vary the acetylphenyl group (e.g., nitro or methoxy derivatives) to probe steric/electronic effects .
Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase profiling) and correlate substituent changes with IC values .
Advanced: How can computational modeling optimize the design of derivatives with enhanced activity?
Methodological Answer:
Leverage quantum mechanics/molecular mechanics (QM/MM) and molecular docking:
Docking Simulations : Use AutoDock Vina to predict binding poses in target proteins (e.g., kinases) and identify key interactions (e.g., hydrogen bonds with triazolopyrimidine) .
DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and regioselectivity of modifications .
MD Simulations : Perform 100-ns trajectories to assess stability of ligand-protein complexes under physiological conditions .
Advanced: How should researchers address contradictions in experimental data (e.g., inconsistent bioactivity results)?
Methodological Answer:
Adopt systematic validation protocols:
Reproducibility Checks : Repeat assays under standardized conditions (e.g., ATP concentration in kinase assays) .
Statistical Analysis : Apply ANOVA to identify outliers and assess significance of biological replicates (p < 0.05) .
Orthogonal Assays : Validate findings using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity) .
Advanced: What experimental design principles can improve synthetic yield and purity?
Methodological Answer:
Implement Design of Experiments (DoE) for optimization:
Factor Screening : Use Plackett-Burman design to prioritize variables (e.g., solvent polarity, temperature, catalyst loading) .
Response Surface Methodology (RSM) : Optimize reaction conditions (e.g., 65°C, 0.1 mol% CuI in DMF) via central composite design .
Q. Table 2: DoE Variables for Amidation Step
| Variable | Low Level | High Level | Optimal |
|---|---|---|---|
| Catalyst (mol%) | 0.05 | 0.15 | 0.10 |
| Temperature (°C) | 20 | 40 | 25 |
| Solvent | DCM | DMF | DCM |
Advanced: How to evaluate the compound’s reactivity under varying physiological conditions?
Methodological Answer:
Conduct stability studies:
pH-Dependent Degradation : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC at 37°C .
Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation and identify labile sites (e.g., acetyl group hydrolysis) .
Advanced: What methodologies are recommended for pharmacokinetic (PK) profiling?
Methodological Answer:
Employ in vitro and in vivo models:
Caco-2 Assays : Measure permeability (P) to predict oral bioavailability .
Plasma Protein Binding : Use equilibrium dialysis to determine unbound fraction .
Rodent PK Studies : Administer IV/PO doses (1–10 mg/kg) and calculate AUC, t, and clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
